molecular formula C21H24ClN5O2 B1257829 1,4-Dimorpholino-7-phenylpyrido[3,4-d]pyridazine hydrochloride

1,4-Dimorpholino-7-phenylpyrido[3,4-d]pyridazine hydrochloride

Cat. No. B1257829
M. Wt: 413.9 g/mol
InChI Key: ICYMNBQVGOHTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03948908

Procedure details

One part by weight of 1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine is dissolved in 50 parts by volume of ethanol under warming. Ten parts by volume of a 10% hydrogen chloride ethanolic solution is added to the solution and the resulting mixture is cooled to precipitate 1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine hydrochloride. The product (one part by weight) is collected by filtration and recrystallized from 50 parts by volume of ethanol to obtain highly purities 1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine hydrochloride melting at 176 to 181°C as orange needles.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:12]=[N:11][C:10]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[C:9]3[CH:19]=[N:20][C:21]([C:23]4[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=4)=[CH:22][C:8]=23)[CH2:3][CH2:2]1.[ClH:29]>C(O)C>[ClH:29].[O:1]1[CH2:2][CH2:3][N:4]([C:7]2[N:12]=[N:11][C:10]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[C:9]3[CH:19]=[N:20][C:21]([C:23]4[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=4)=[CH:22][C:8]=23)[CH2:5][CH2:6]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)C1=C2C(=C(N=N1)N1CCOCC1)C=NC(=C2)C2=CC=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under warming
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is cooled
CUSTOM
Type
CUSTOM
Details
to precipitate 1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine hydrochloride
FILTRATION
Type
FILTRATION
Details
The product (one part by weight) is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from 50 parts by volume of ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl.O1CCN(CC1)C1=C2C(=C(N=N1)N1CCOCC1)C=NC(=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.